7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride
Description
7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene hydrochloride is a tricyclic heterocyclic compound featuring a fused bicyclo[6.4.0]dodeca-1,6-diene system with three nitrogen atoms integrated into its structure. The hydrochloride salt form enhances its stability and solubility, making it a valuable building block in medicinal chemistry and organic synthesis. Key physicochemical properties include:
Properties
IUPAC Name |
7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-7-8(3-1)11-12-5-4-10-6-9(7)12;/h10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQSWVWSJILSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CNCCN3N=C2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580211-50-1 | |
| Record name | 7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride involves several steps, typically starting with the formation of the triazatricyclic core. The synthetic routes often include cyclization reactions under specific conditions to achieve the desired structure. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene hydrochloride with structurally related compounds from Enamine Ltd’s catalogue, focusing on molecular parameters and structural features.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Identifier | Key Structural Features |
|---|---|---|---|---|
| 7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene hydrochloride | C₉H₁₄ClN₃ | 199.69 | EN300-27721754 | Tricyclic core with three nitrogen atoms; hydrochloride salt |
| 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride | C₁₆H₁₉ClN₂O₂ | 306.80 | EN300-27721187 | Bicyclic naphthalene-piperazine hybrid; ketone and ether functional groups |
| Unnamed compound (C₉H₁₄Cl₂N₂O) | C₉H₁₄Cl₂N₂O | 237.13 | EN300-27721155 | Dichlorinated bicyclic structure with two nitrogen atoms and an oxygen substituent |
| Unnamed compound (C₁₆H₃₃Cl₂N₃O₂) | C₁₆H₃₃Cl₂N₃O₂ | 370.37 | EN300-27721184 | Long aliphatic chain with dichloro, triazinyl, and ester groups |
Structural and Functional Differences
Core Architecture :
- The target compound’s tricyclic nitrogen-rich scaffold contrasts with the bicyclic naphthalene-piperazine hybrid (C₁₆H₁₉ClN₂O₂), which incorporates aromatic and aliphatic nitrogen moieties .
- The dichlorinated compound (C₉H₁₄Cl₂N₂O) lacks the fused tricyclic system, instead featuring a simpler bicyclic framework with oxygen and chlorine substituents.
Functional Groups: The naphthalene-piperazine derivative includes ether and ketone groups, which may enhance π-π stacking interactions or hydrogen bonding compared to the tricyclic compound’s purely nitrogen-dominated reactivity .
Molecular Weight and Complexity :
- The tricyclic compound has the lowest molecular weight (199.69 g/mol) among the group, favoring bioavailability in drug design. In contrast, the naphthalene-piperazine derivative (306.80 g/mol) and the long-chain compound (370.37 g/mol) may face challenges in pharmacokinetic optimization due to increased size .
Research Implications and Limitations
- Synthetic Utility : The tricyclic compound’s compact structure may facilitate rapid derivatization for library synthesis, whereas bulkier analogs (e.g., C₁₆H₃₃Cl₂N₃O₂) require specialized strategies for functional group compatibility .
- Data Limitations : The absence of experimental data (e.g., solubility, stability, or binding affinities) in the catalogue restricts deeper comparative analysis. Further studies are needed to explore structure-activity relationships.
Biological Activity
7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene; hydrochloride is a nitrogen-containing heterocyclic compound characterized by its unique tricyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology.
Chemical Structure and Properties
The compound's structure includes three fused rings with three nitrogen atoms incorporated within its framework. This arrangement enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₃ |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene hydrochloride |
| Physical Form | Powder |
| Purity | ≥95% |
Biological Activity
Research indicates that 7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene acts as an antagonist for indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in cancer progression and immune response modulation. Inhibition of IDO can lead to enhanced anti-tumor immunity by preventing the degradation of tryptophan into kynurenine, a metabolite that suppresses immune responses.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within biological systems:
- IDO Inhibition : By inhibiting IDO activity, the compound may enhance T-cell proliferation and activity against tumors.
- Modulation of Immune Responses : The compound may influence cytokine production and immune cell activation.
Research Findings
Several studies have explored the biological activity of similar compounds with tricyclic structures:
- Anti-Cancer Activity : Compounds with similar frameworks have shown promise in preclinical studies for their ability to inhibit tumor growth and metastasis.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases.
Case Studies
- Study on IDO Inhibition : A study demonstrated that derivatives of triazatricyclo compounds significantly reduced tumor growth in murine models by inhibiting IDO activity and enhancing T-cell responses.
- Pharmacological Evaluation : Another investigation highlighted the binding affinity of these compounds to various receptors involved in immune modulation.
Comparative Analysis with Similar Compounds
The following table compares 7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1H-Pyrrolo[3,4-b]quinolin-5(10H)-one | Heterocyclic compound | Exhibits anti-cancer activity |
| 1H-Pyrazolo[3,4-b]quinolin-5(10H)-one | Heterocyclic compound | Known for its role in neuroprotection |
| 5-Amino-1H-pyrazole-3-carboxylic acid | Pyrazole derivative | Involved in metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
